molecular formula C16H17N5O4S B2773071 2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-methoxyphenyl)acetamide CAS No. 946379-39-1

2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2773071
CAS No.: 946379-39-1
M. Wt: 375.4
InChI Key: HNRSLRDUFDHSDT-UHFFFAOYSA-N
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Description

2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C16H17N5O4S and its molecular weight is 375.4. The purity is usually 95%.
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Biological Activity

The compound 2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-methoxyphenyl)acetamide (often referred to as compound 1a) is a novel pyrazolo[3,4-d]pyrimidine derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties.

  • Molecular Formula : C16H17N5O3S
  • Molecular Weight : 359.4 g/mol
  • IUPAC Name : N-benzyl-2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide

The primary mechanism of action for this compound involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is crucial for cell cycle regulation, and its inhibition can disrupt cell proliferation. The compound's interaction with CDK2 leads to significant anti-proliferative effects across various cancer cell lines.

Antitumor Activity

Research has demonstrated that compound 1a exhibits significant antitumor activity:

  • Cell Lines Tested :
    • A549 (lung cancer)
    • HepG2 (hepatocellular carcinoma)
    • MCF-7 (breast cancer)
    • PC-3 (prostate cancer)

IC50 Values

The following table summarizes the IC50 values of compound 1a against various cancer cell lines compared to doxorubicin, a standard chemotherapy agent:

Cell LineCompound 1a IC50 (µM)Doxorubicin IC50 (µM)
A5492.249.20
HepG2Not specifiedNot specified
MCF-71.74Not specified
PC-3Not specifiedNot specified

These results indicate that compound 1a has a lower IC50 value than doxorubicin in some cases, suggesting a stronger efficacy in inhibiting cell growth.

Induction of Apoptosis

Flow cytometric analysis revealed that compound 1a significantly induces apoptosis in A549 cells at low micromolar concentrations. This effect is crucial as apoptosis is a key mechanism through which anticancer agents exert their effects.

Structure-Activity Relationship (SAR)

The presence of the pyrazolo[3,4-d]pyrimidine scaffold is pivotal for the anti-proliferative activity observed in compound 1a. Variations in this scaffold have shown significant impacts on biological activity:

  • Analog Studies : Synthesis of analogs with modifications to the pyrazolo[3,4-d]pyrimidine scaffold demonstrated varying degrees of activity, reinforcing the importance of this structural feature.

Case Studies and Research Findings

Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents:

  • Study on Compound 1a :
    • Demonstrated significant inhibition of tumor growth in vitro.
    • Induced apoptosis through caspase activation and DNA fragmentation.
  • Comparative Analysis :
    • Other derivatives with similar scaffolds showed varied efficacy against different cancer types.
    • Some analogs exhibited enhanced potency compared to the parent compound.

Properties

IUPAC Name

2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O4S/c1-25-12-5-3-2-4-11(12)18-13(23)9-26-16-19-14-10(15(24)20-16)8-17-21(14)6-7-22/h2-5,8,22H,6-7,9H2,1H3,(H,18,23)(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRSLRDUFDHSDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC3=C(C=NN3CCO)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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